Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate
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Overview
Description
Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate is a complex organic compound characterized by its unique pyrano[3,2-c]pyran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit specific enzymes or receptors, thereby altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[3,2-c]pyran derivatives with different substituents. Examples include:
- Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate analogs with variations in the amino or methoxy groups.
- Other heterocyclic compounds with similar structural motifs, such as indole or imidazole derivatives.
Uniqueness
Methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO8/c1-9-6-11-15(20(23)28-9)14(16(18(21)29-11)19(22)27-5)10-7-12(24-2)17(26-4)13(8-10)25-3/h6-8,14H,21H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUPQIWKXKUZLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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